molecular formula C11H16N2O5S B13213758 Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate

Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate

Cat. No.: B13213758
M. Wt: 288.32 g/mol
InChI Key: YKDMTLMVMWAJTD-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Identification

This compound hydrochloride is systematically named according to IUPAC guidelines, with the parent furan ring serving as the core structure. The substituents include a piperazine-1-sulfonyl group at the 5-position and an ethyl ester moiety at the 2-position, with hydrochloride salt formation completing the molecular identity. Key structural features are captured in the SMILES notation $$ \text{C1CN(CCN1)S(=O)(=O)C2=CC=C(O2)C(=O)OCC} $$, which delineates the connectivity of the piperazine nitrogen to the sulfonyl group and the ester-functionalized furan.

Table 1: Structural and Physicochemical Properties

Property Value Source Citation
Molecular Formula $$ \text{C}{11}\text{H}{17}\text{ClN}2\text{O}5\text{S} $$
Molecular Weight 324.78 g/mol
CAS Registry Number 1171354-98-5
SMILES Notation C1CN(CCN1)S(=O)(=O)C2=CC=C(O2)C(=O)OCC

The crystalline hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability in pharmacological applications. Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are standard techniques for verifying purity and structural integrity, with characteristic signals for the furan protons (δ 6.5–7.5 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and sulfonyl group (δ 3.8–4.2 ppm).

Historical Context of Piperazine-Sulfonyl-Furan Hybrid Compounds

The fusion of piperazine, sulfonyl, and furan motifs emerged in the late 20th century as researchers sought to overcome limitations in monoheterocyclic drug candidates. Early work focused on piperazine’s role as a solubilizing agent in antihistamines and antipsychotics, while sulfonyl groups gained prominence for their enzyme-inhibiting capabilities in sulfonamide antibiotics. The integration of these groups with furan—a heterocycle known for its metabolic stability—was first reported in 2003 via Ullmann coupling reactions, though yields remained suboptimal.

A breakthrough occurred in 2020 with the development of manganese(III)-mediated radical cyclizations, enabling efficient synthesis of dihydrofuran-piperazine hybrids. This methodology laid the groundwork for derivatives like this compound, which optimized reaction conditions (e.g., dichloromethane solvent, 60°C) to achieve >85% yields. Subsequent studies diversified substitution patterns, exploring alkyl, aryl, and heteroaryl variants to modulate target affinity and pharmacokinetic profiles.

Significance in Modern Heterocyclic Chemistry

This compound exemplifies three trends in contemporary heterocyclic chemistry:

  • Hybridization : Combining furan’s aromatic stability, piperazine’s basicity, and sulfonyl’s electron-withdrawing properties creates a scaffold with balanced lipophilicity ($$ \log P \approx 1.2 $$) and water solubility (>10 mg/mL in saline). This duality is critical for compounds requiring both membrane permeability and aqueous dispersibility.

  • Synthetic Versatility : The ethyl ester at C-2 serves as a handle for further derivatization. Hydrolysis yields the carboxylic acid (CID 61404990), which can form amides or undergo decarboxylation, while the piperazine nitrogen allows alkylation or acylation to fine-tune steric and electronic effects.

  • Targeted Bioactivity : Piperazine-sulfonyl-furan hybrids exhibit nanomolar affinity for bacterial dihydropteroate synthase (DHPS) and human carbonic anhydrase isoforms. These interactions stem from the sulfonyl group’s ability to coordinate catalytic zinc ions and the piperazine’s capacity for hydrogen bonding with active site residues.

Table 2: Comparative Analysis of Related Piperazine-Sulfonyl Compounds

Compound Molecular Formula Key Application Synthesis Method
5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid $$ \text{C}{10}\text{H}{13}\text{NO}_5\text{S} $$ Enzyme inhibition Nucleophilic substitution
Piperazine-substituted dihydrofuran derivatives $$ \text{C}{12}\text{H}{18}\text{N}2\text{O}4\text{S} $$ Antimicrobial agents Radical cyclization

Properties

Molecular Formula

C11H16N2O5S

Molecular Weight

288.32 g/mol

IUPAC Name

ethyl 5-piperazin-1-ylsulfonylfuran-2-carboxylate

InChI

InChI=1S/C11H16N2O5S/c1-2-17-11(14)9-3-4-10(18-9)19(15,16)13-7-5-12-6-8-13/h3-4,12H,2,5-8H2,1H3

InChI Key

YKDMTLMVMWAJTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(O1)S(=O)(=O)N2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with piperazine and sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group. The resulting intermediate is then esterified with ethanol to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Ethyl 5-Sulfamoylfuran-2-Carboxylate ()
  • Substituent : Sulfamoyl (-SO₂NH₂).
  • Synthesis : Derived from ethyl 5-(chlorosulfonyl)furan-2-carboxylate via nucleophilic substitution with ammonia.
Methyl 5-(2-Fluoro-4-Nitrophenyl)Furan-2-Carboxylate ()
  • Substituent : 2-Fluoro-4-nitrophenyl.
  • Synthesis : Prepared via a modified Meerwein arylation, involving diazonium salt coupling with methyl furan-2-carboxylate.
  • Key Features : The planar structure facilitates π-π stacking interactions in crystal packing, while the nitro group acts as a strong electron-withdrawing moiety, influencing electronic distribution.
Ethyl Naphtho[2,1-b]Furan-2-Carboxylate ()
  • Substituent : Naphtho[2,1-b]furan.
  • Synthesis : Cyclocondensation of 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate under basic conditions.
  • Key Features : The fused aromatic system increases hydrophobicity and may enhance DNA intercalation, as seen in related antimicrobial derivatives.
Ethyl 5-Nitrobenzofuran-2-Carboxylate ()
  • Substituent : 5-Nitrobenzofuran.
  • Synthesis : Esterification of nitrobenzofuran carboxylic acid.

Mechanistic and Functional Insights

  • Piperazine-Sulfonyl vs. Nitro Groups : The piperazine-sulfonyl group in the target compound introduces basicity (from piperazine) and hydrogen-bonding capacity, contrasting with the electron-withdrawing nitro group in analogs like methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate. This difference may influence receptor binding or metabolic stability.
  • Crystal Packing : Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate exhibits planar molecular geometry with stacking interactions (3.72 Å between furan and phenyl rings), whereas bulkier substituents like naphtho[2,1-b]furan disrupt such arrangements.
  • Antimicrobial Activity : Naphtho[2,1-b]furan derivatives show broad-spectrum activity against pathogens like Candida albicans and Fusarium oxysporum, likely due to hydrophobic interactions with microbial membranes.

Biological Activity

Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a furan ring, a piperazine moiety, and a sulfonamide functional group. These structural elements contribute to its unique electronic properties and reactivity, making it a candidate for drug development targeting various diseases. The compound's structure can be summarized as follows:

FeatureDescription
Furan RingContributes to electronic properties
Piperazine MoietyProvides conformational flexibility
Sulfonamide GroupEnhances biological target interactions
Ethyl EsterInfluences pharmacokinetics

Antimicrobial Properties

Research indicates that compounds containing piperazine rings often exhibit antimicrobial properties. This compound may possess antibacterial and antifungal activities, similar to other piperazine derivatives. Molecular docking studies suggest that this compound interacts effectively with specific protein targets involved in microbial resistance mechanisms.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. Inhibition of carbonic anhydrases (CA), which play a role in tumor growth and metastasis, is one of the mechanisms being investigated. Compounds that inhibit CA have shown promise in reducing cancer symptoms . this compound may share this inhibitory activity, warranting further investigation.

Case Studies

Several studies have evaluated the biological activity of related piperazine derivatives, providing insights into the potential effects of this compound:

  • Antimicrobial Screening : A study screened various piperazine derivatives for antimicrobial activity against common pathogens. Compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer Evaluation : In vitro studies on related sulfonamide derivatives showed significant inhibition of tumor cell proliferation. For instance, compounds targeting CA exhibited reduced growth rates in breast and colon cancer cell lines .
  • Structure-Activity Relationship (SAR) : Research on the SAR of piperazine derivatives revealed that modifications to the sulfonamide group could enhance selectivity and potency against specific biological targets .

Synthesis Methods

The synthesis of this compound typically involves several steps including:

  • Formation of the Furan Ring : Starting materials undergo cyclization reactions to form the furan core.
  • Piperazine Attachment : A nucleophilic substitution reaction introduces the piperazine moiety.
  • Sulfonamide Formation : The sulfonamide linkage is established through reaction with appropriate sulfonyl chlorides.

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